molecular formula C10H16ClNO3 B12442629 Tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate

Cat. No.: B12442629
M. Wt: 233.69 g/mol
InChI Key: MBBFRQPJOXZRGY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H16ClNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a chlorinating agent. One common method is to use thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a base such as pyridine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), bases (triethylamine, pyridine).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amide, while reduction results in an alcohol.

Scientific Research Applications

Tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
  • Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(carbonochloridoyl)pyrrolidine-1-carboxylate is unique due to its specific reactivity profile, particularly its ability to undergo substitution reactions with a wide range of nucleophiles. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl 3-carbonochloridoylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBFRQPJOXZRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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